molecular formula C15H15FN4O2S B2954508 8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-12-2

8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2954508
CAS No.: 897453-12-2
M. Wt: 334.37
InChI Key: SXLRTQISHSFGJT-UHFFFAOYSA-N
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Description

8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and multiple methyl groups attached to a purine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction using a suitable thiol reagent.

    Methylation: The final step involves the methylation of the purine core at specific positions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at specific positions using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
  • 8-{[(3-bromophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
  • 8-{[(3-methylphenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione , often referred to in scientific literature as a purine derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, encompassing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18FN5O3SC_{16}H_{18}FN_5O_3S, and it features a complex structure that includes a purine core with various substituents. The presence of a sulfanyl group and a fluorophenyl moiety is significant for its biological interactions.

PropertyValue
Molecular Weight377.39 g/mol
CAS Number82978-00-5
SolubilitySoluble in DMSO
Melting PointNot determined

Research indicates that the compound primarily functions as an inhibitor of MLKL-mediated necroptosis pathways . This mechanism is crucial in various pathological conditions such as neurodegenerative diseases and inflammatory responses. By binding to specific sites on the MLKL protein or its interacting partners, it disrupts the signaling cascades leading to cell death.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from apoptosis induced by oxidative stress.
  • Antitumor Activity : Some studies have reported cytotoxic effects against various cancer cell lines, potentially through the modulation of kinase activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryDecreased cytokine levels
NeuroprotectiveReduced neuronal apoptosis
AntitumorCytotoxicity against cancer

Case Study 1: Neuroprotection

In a study conducted on rat models of neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function compared to control groups. The results highlighted its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antitumor Efficacy

A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and cell cycle arrest.

Properties

IUPAC Name

8-[(3-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-5-4-6-10(16)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLRTQISHSFGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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